Methyl 2-amino-4-iodonicotinate
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Overview
Description
Methyl 2-amino-4-iodonicotinate: is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by an amino group, and the hydrogen atom at the 4-position is replaced by an iodine atom The carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-iodonicotinate typically involves the iodination of 2-Amino-nicotinic acid methyl ester. The process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is usually performed at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to form deiodinated derivatives using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thiols, amines, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Deiodinated derivatives.
Substitution: Thiolated, aminated, or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-iodonicotinate is used as a building block in organic synthesis. It can be used to introduce iodine into aromatic systems, which can then be further functionalized through cross-coupling reactions such as the Suzuki-Miyaura reaction.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-iodonicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors. The iodine atom can enhance the binding affinity of the compound to its target, while the amino group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
- 2-Amino-5-iodo-nicotinic acid methyl ester
- 2-Amino-3-iodo-nicotinic acid methyl ester
- 2-Amino-4-chloro-nicotinic acid methyl ester
Comparison: Methyl 2-amino-4-iodonicotinate is unique due to the position of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the iodine atom provides distinct electronic and steric properties, making it a valuable compound for specific synthetic and biological applications.
Properties
IUPAC Name |
methyl 2-amino-4-iodopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKJMSGHLCOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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